molecular formula C14H21N B1519262 [1-(3-Methylphenyl)cyclohexyl]methanamine CAS No. 1094477-12-9

[1-(3-Methylphenyl)cyclohexyl]methanamine

Cat. No.: B1519262
CAS No.: 1094477-12-9
M. Wt: 203.32 g/mol
InChI Key: MAQLUZGGBATJQX-UHFFFAOYSA-N
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Description

[1-(3-Methylphenyl)cyclohexyl]methanamine is an organic compound with the molecular formula C14H21N It is a derivative of cyclohexylmethanamine, where a 3-methylphenyl group is attached to the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Methylphenyl)cyclohexyl]methanamine typically involves the following steps:

  • Bromination: The starting material, 3-methylbenzene, undergoes bromination to form 3-bromomethylbenzene.

  • Cyclohexylamine Reaction: The brominated compound is then reacted with cyclohexylamine in the presence of a base to form the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [1-(3-Methylphenyl)cyclohexyl]methanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Ketones and aldehydes.

  • Reduction: Amine derivatives.

  • Substitution: Various amine derivatives and substituted cyclohexyl compounds.

Scientific Research Applications

Chemistry: In chemistry, [1-(3-Methylphenyl)cyclohexyl]methanamine is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which [1-(3-Methylphenyl)cyclohexyl]methanamine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely depending on the biological or chemical context.

Comparison with Similar Compounds

  • 1-Cyclohexyl-N-([1-(4-Methylphenyl)-1H-Indol-3-yl]methyl)methanamine: This compound is structurally similar but has an indole group instead of a phenyl group.

  • N-Methyl-1-(3-methylphenyl)cyclohexylamine: This compound has a methyl group attached to the nitrogen atom of the amine group.

Uniqueness: [1-(3-Methylphenyl)cyclohexyl]methanamine is unique due to its specific arrangement of the methylphenyl group on the cyclohexyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

[1-(3-methylphenyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-12-6-5-7-13(10-12)14(11-15)8-3-2-4-9-14/h5-7,10H,2-4,8-9,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQLUZGGBATJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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